
4-(2-Pyridyl)dibenzofuran
Overview
Description
Synthesis Analysis
The synthesis of dibenzofuran derivatives has been reported in the literature. The process often starts with the creation of the C-O bond of the furan ring. This is followed by the formation of dibenzofurans by cyclizing diarylether derivatives . The lithiation of dibenzofuran is carried out in an ice-bath, and the mixture is stirred at room temperature for several hours to complete the reaction .Molecular Structure Analysis
The molecular structure of “4-(2-Pyridyl)dibenzofuran” can be inferred from its name. It likely consists of a dibenzofuran core with a pyridyl group attached at the 4th position. The vibrational spectral analysis of similar compounds has been carried out by FT-IR and FT-Raman spectroscopy .Chemical Reactions Analysis
The chemical reactions involving dibenzofuran derivatives are diverse. Dibenzofuran can undergo lithiation readily in its 4- and 6-positions . It also undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions .Physical And Chemical Properties Analysis
Dibenzofuran is a polynuclear aromatic compound with a molecular weight of 168.20 g/mol. It occurs as white crystals or crystalline solid that has a solubility in water of about 3 mg/L at 25 °C .Safety and Hazards
Future Directions
The synthesis and study of dibenzofuran derivatives, including “4-(2-Pyridyl)dibenzofuran”, have potential applications in many aspects of chemistry and medicine. They are good candidates for the study of molecular recognition, catalytic reactions, and the geometry of metal-binding sites . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
properties
IUPAC Name |
2-dibenzofuran-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVDIPIEDWNILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



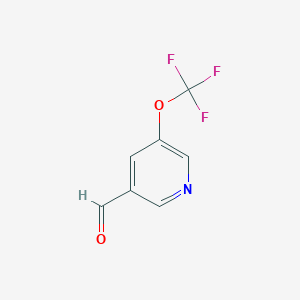
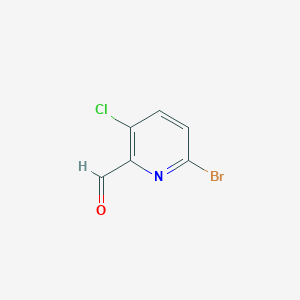
![Sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B3210128.png)

![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester](/img/structure/B3210144.png)
![2-Isopropyl-[1]naphthylamine](/img/structure/B3210154.png)
![2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B3210167.png)
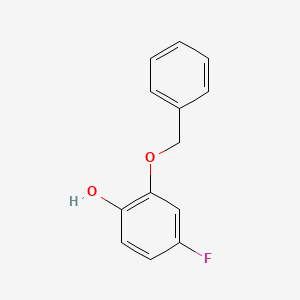
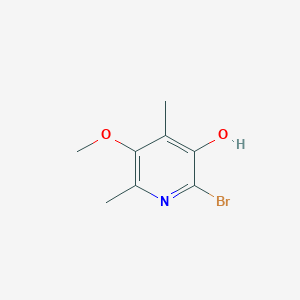
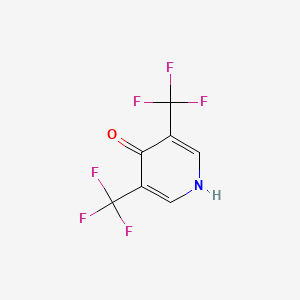
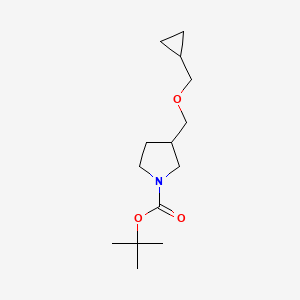
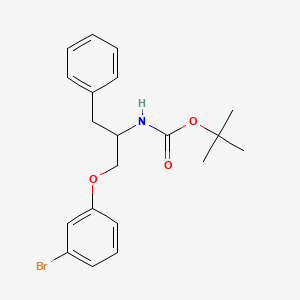
![pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3210222.png)